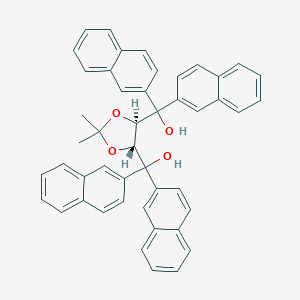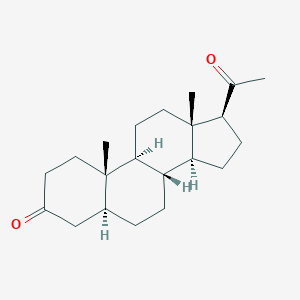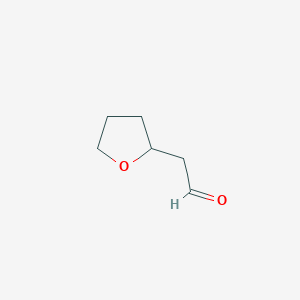
2-(Oxolan-2-YL)acetaldehyde
カタログ番号 B041584
CAS番号:
20005-32-7
分子量: 114.14 g/mol
InChIキー: SIZZTSXRSYMGHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The acid-catalysed condensation of glycerol with formaldehyde and acetone, including acetalisation and transacetalisation, leads to the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, with potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Molecular Structure Analysis
- Detailed analyses of the molecular structure of compounds like 2-(Oxolan-2-yl)acetaldehyde often involve spectroscopic methods and theoretical calculations. However, specific studies focusing on the molecular structure of this compound were not identified in the current literature search.
Chemical Reactions and Properties
- Various studies have explored the chemical reactions involving acetaldehyde and its derivatives. For instance, acetaldehyde can undergo oxidation, reduction, or carbon-carbon bond formation reactions on surfaces like CeO2, showing diverse chemical behavior (Idriss et al., 1995).
Physical Properties Analysis
- The physical properties of acetaldehyde and its derivatives, such as 2-(Oxolan-2-yl)acetaldehyde, can be studied through various analytical techniques. For example, quantitative analysis in foods and beverages has been conducted using derivatization methods (Miyake & Shibamoto, 1993).
Chemical Properties Analysis
- Acetaldehyde and its derivatives have been studied for their reactivity and formation of various products. For example, acetaldehyde reacts with 2'-deoxyguanosine in DNA to form adducts like N(2)-ethylidene-2'-deoxyguanosine, which is crucial in understanding its mutagenicity and carcinogenesis properties (Garcia et al., 2011).
科学的研究の応用
Photocatalytic Oxidation
- Complete Oxidation of Acetaldehyde : A study by Arai et al. (2008) demonstrated that acetaldehyde can be completely oxidized to CO2 over a Pd/WO(3) photocatalyst under fluorescent-light irradiation in a flow-type reactor. This photocatalyst was also used to completely oxidize toluene to CO2 in a batch reactor under visible-light irradiation, highlighting a potential application for air purification and environmental remediation Arai et al., 2008.
Chemical Synthesis and Catalysis
- Condensations of Glycerol to Cyclic Acetals : Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with aldehydes like benzaldehyde, formaldehyde, acetone, and their dimethyl acetals to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as precursors for 1,3-propanediol derivatives, showing the potential of 2-(Oxolan-2-yl)acetaldehyde in creating valuable chemicals from renewable resources Deutsch et al., 2007.
DNA Interactions and Cellular Impacts
- DNA Adduct Formation : Wang et al. (2000) identified three types of stable acetaldehyde DNA adducts, including an interstrand cross-link, in addition to the previously characterized N(2)-ethylidenedeoxyguanosine. This study enhances understanding of acetaldehyde's mutagenic and carcinogenic properties through its interactions with DNA, providing insights into mechanisms of alcohol-related carcinogenesis Wang et al., 2000.
Biochemical and Environmental Applications
- Metabolism by Wine Lactic Acid Bacteria : Research by Osborne et al. (2000) found that strains of Lactobacillus and Oenococcus can metabolize acetaldehyde, producing acetic acid and ethanol from its degradation. This has implications for the sensory and color qualities of wine and the use of SO2, demonstrating the role of acetaldehyde in food science and fermentation technologies Osborne et al., 2000.
特性
IUPAC Name |
2-(oxolan-2-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-3-6-2-1-5-8-6/h4,6H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZZTSXRSYMGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-YL)acetaldehyde | |
CAS RN |
20005-32-7 |
Source


|
| Record name | 2-(oxolan-2-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Fluoro-2-methoxybenzaldehyde
450-83-9
N-[4-(4-Hydroxyanilino)phenyl]acetamide
93629-82-4
2-Methoxy-5-nitrophenol
636-93-1

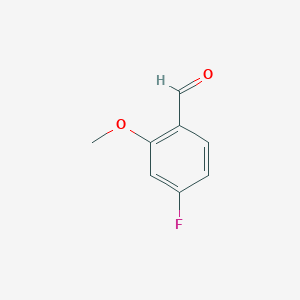
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
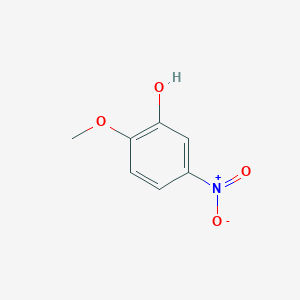
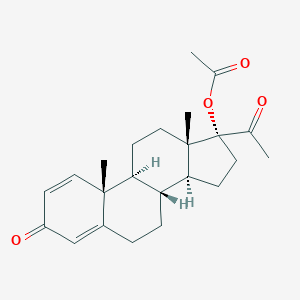
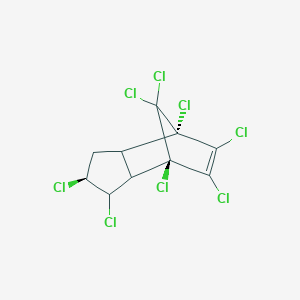
![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)
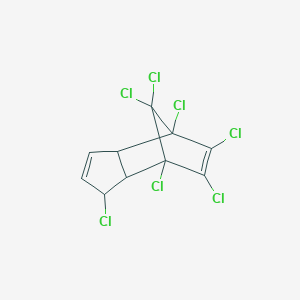
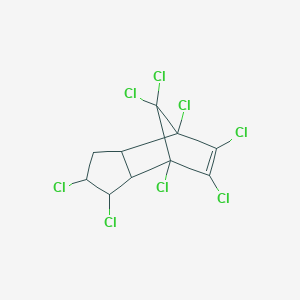
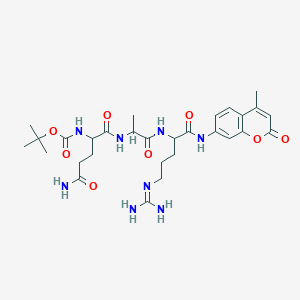
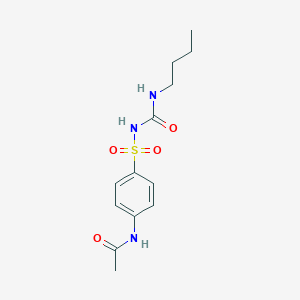
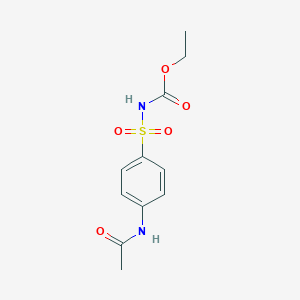
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
